Monolithium succinate

CAS No.: 17229-80-0

Cat. No.: VC1946854

Molecular Formula: C4H5LiO4

Molecular Weight: 124.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 17229-80-0 |

|---|---|

| Molecular Formula | C4H5LiO4 |

| Molecular Weight | 124.0 g/mol |

| IUPAC Name | lithium;4-hydroxy-4-oxobutanoate |

| Standard InChI | InChI=1S/C4H6O4.Li/c5-3(6)1-2-4(7)8;/h1-2H2,(H,5,6)(H,7,8);/q;+1/p-1 |

| Standard InChI Key | LQNUMILKBSMSMM-UHFFFAOYSA-M |

| SMILES | [Li+].C(CC(=O)[O-])C(=O)O |

| Canonical SMILES | [Li+].C(CC(=O)[O-])C(=O)O |

Introduction

Chemical Properties and Structure

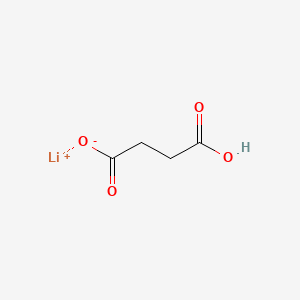

Molecular Structure

Monolithium succinate consists of a four-carbon chain with a carboxylate group at one end (bonded to the lithium ion) and a carboxylic acid group at the other end. This structure gives the compound both acidic and salt-like properties.

| Property | Value |

|---|---|

| Molecular Formula | C₄H₅O₄Li |

| Structural Formula | HOOC-CH₂-CH₂-COOLi |

| SMILES Notation | O=C(O)CCC([O-])=O.[Li+] |

| InChI | InChI=1S/C4H6O4.Li/c5-3(6)1-2-4(7)8;/h1-2H2,(H,5,6)(H,7,8);/q;+1/p-1 |

| InChI Key | LQNUMILKBSMSMM-UHFFFAOYSA-M |

| Molecular Weight | 124.021 g/mol |

| Exact Mass | 124.034788 |

| Monoisotopic Mass | 124.034788 |

The compound features a lithium cation coordinated with one of the carboxylate groups of succinic acid, while the other carboxylic acid group remains protonated .

Chemical Reactivity

As a partially neutralized organic acid, monolithium succinate exhibits reactivity characteristic of both carboxylic acids and lithium salts. The free carboxylic acid group can participate in typical acid-base reactions and esterification processes, while the lithium carboxylate portion contributes to the compound's solubility in polar solvents and potential for coordination chemistry .

Nomenclature and Identification

Monolithium succinate is known by several synonyms in scientific literature and chemical databases. The table below presents the various identifiers and names associated with this compound:

| Identifier Type | Value |

|---|---|

| CAS Registry Number | 17229-80-0 |

| Common Names | Lithium hydrogen succinate, Lithium succinate monobasic, Monolithium succinate |

| Systematic Names | Butanedioic acid, monolithium salt; Lithium salt (1:1) of butanedioic acid |

| Unique Ingredient Identifier | 27MNF4VNM5 |

| EC Number | 240-248-9 |

| IUPAC Name | Lithium; 4-hydroxy-4-oxobutanoate |

The variety of names reflects the compound's structure as a monolithium salt of succinic acid, distinguishing it from the dilithium salt (lithium succinate) which has both carboxyl groups neutralized by lithium ions .

Biological and Medical Applications

Role in Metabolic Research

Monolithium succinate serves as an important chemical in metabolic research, particularly in studies involving the tricarboxylic acid cycle and mitochondrial function. The lithium component may influence certain biochemical reactions differently than the free acid or other salts of succinic acid, making it valuable for specialized research applications.

Research Findings on Succinate Compounds

Succinate in Ischaemia Reperfusion Injury

Research has shown that succinate accumulates significantly in the ischaemic heart and is rapidly oxidized upon reperfusion, contributing to reactive oxygen species production by mitochondria. A substantial amount of the accumulated succinate is released from the heart into circulation at reperfusion, potentially activating the G-protein-coupled succinate receptor (SUCNR1) .

Studies have demonstrated that the release of accumulated succinate is selective and enhanced by acidification of the intracellular environment. Pharmacological inhibition or haploinsufficiency of the monocarboxylate transporter 1 (MCT1) significantly decreases succinate efflux from the reperfused heart .

Comparison with Related Compounds

Monolithium Succinate vs. Dilithium Succinate

It's important to distinguish monolithium succinate from dilithium succinate, as these compounds have different properties and applications:

| Property | Monolithium Succinate | Dilithium Succinate |

|---|---|---|

| Molecular Formula | C₄H₅O₄Li | C₄H₄O₄Li₂ |

| Molecular Weight | 124.021 g/mol | 129.95 g/mol |

| Structure | One lithium atom, one free carboxylic acid group | Two lithium atoms, no free carboxylic acid groups |

| Acidity | Contains one acidic group | No acidic groups |

| Medical Applications | Less documented | Used in treating seborrhoeic dermatitis |

This difference in structure and lithium content gives each compound distinct chemical properties and potential applications .

Comparison with Other Succinate Derivatives

Monolithium succinate can also be compared with other derivatives of succinic acid:

| Compound | Molecular Formula | Key Characteristics |

|---|---|---|

| Monolithium Succinate | C₄H₅O₄Li | One lithium salt, one free acid group |

| Mono-methyl Succinate | C₅H₈O₄ | Methyl ester at one end, free acid at other |

| Succinic Acid | C₄H₆O₄ | Two free carboxylic acid groups |

| Succinic Anhydride | C₄H₄O₃ | Cyclic structure with no free acid groups |

Mono-methyl succinate, for example, is used in studies of Lactobacillus plantarum culture supernatants with potential pro-heating and anti-pathogenic properties in skin chronic wounds .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume